Physical and chemical properties of Topiramate-13C6
Physical and chemical properties of Topiramate-13C6
Technical Guide: Characterization and Application of Topiramate-13C6 in Bioanalysis
Executive Summary This technical guide provides a comprehensive analysis of Topiramate-13C6 (CAS: 1217455-55-4), a stable isotope-labeled internal standard (IS) critical for the precise quantification of Topiramate in biological matrices.[1] Unlike deuterated analogs (e.g., Topiramate-d12), Topiramate-13C6 eliminates deuterium isotope effects, ensuring perfect chromatographic co-elution with the analyte and mitigating ion suppression variability.[1] This document details its physicochemical properties, mass spectrometry behavior, and validated extraction protocols for researchers in pharmacokinetics and therapeutic drug monitoring (TDM).[1]
Part 1: Physicochemical Characterization
Topiramate-13C6 is a sulfamate-substituted monosaccharide derivative where six carbon atoms—typically within the isopropylidene moieties—are replaced by the Carbon-13 isotope.[1] This modification increases the molecular weight by approximately 6 Daltons while retaining the exact chemical reactivity and lipophilicity of the unlabeled drug.[1]
Chemical Identity & Properties Table
| Property | Specification |
| Chemical Name | 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate-13C6 |
| CAS Number | 1217455-55-4 |
| Molecular Formula | |
| Molecular Weight | 345.32 g/mol (vs. 339.36 g/mol for Unlabeled) |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 121 – 124 °C |
| pKa | 8.6 (Sulfamate group) |
| LogP | ~0.5 (Lipophilic, crosses BBB) |
| Isotopic Purity | Typically ≥ 99% atom % 13C |
Solubility Profile & Stock Preparation
Correct solvation is the first point of failure in quantitative assays.[1] Although Topiramate is water-soluble (9.8 mg/mL), the 13C6 analog is often supplied in small quantities (1-10 mg) and requires organic solvents for stable high-concentration stocks.[1]
-
Primary Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1] Solubility > 10 mg/mL.[1][2][3][4]
-
Secondary Solvent: DMSO (Dimethyl sulfoxide).[1] Solubility ~15 mg/mL.[1][2][3] Use only if necessary, as DMSO can cause freeze/thaw instability.[1]
-
Aqueous Buffer: PBS (pH 7.2). Solubility ~0.15 mg/mL.[1][2][3] Not recommended for stock solutions due to hydrolysis risk over time.
Part 2: Mass Spectrometry & Analytical Behavior
The utility of Topiramate-13C6 lies in its behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Ionization & Fragmentation Logic
Topiramate lacks strong chromophores (making UV detection difficult) and basic nitrogens (making ESI+ inefficient).[1] Therefore, Negative Electrospray Ionization (ESI-) is the gold standard, forming the deprotonated molecular ion [M-H]-.[1]
Mechanism:
-
Precursor Ion: The molecule loses a proton from the sulfamate nitrogen (
).[1]-
Unlabeled: m/z 338.1
-
13C6 Labeled: m/z 344.1 (+6 Da shift)[1]
-
-
Product Ion: Collision-Induced Dissociation (CID) typically cleaves the sulfamate group (
or similar inorganic fragments).[1]-
Since the 13C labels are located on the carbon skeleton (fructose/isopropylidene rings) and not the sulfamate group, the primary fragment ion remains unchanged relative to the unlabeled drug.
-
MS/MS Transition Parameters
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Topiramate | 338.1 [M-H]⁻ | 78.0 (Sulfamate) | 30 | 25 |
| Topiramate-13C6 | 344.1 [M-H]⁻ | 78.0 (Sulfamate) | 30 | 25 |
Note: Parameters are instrument-dependent (e.g., Sciex API 4000 vs. Waters Xevo). Always optimize by infusing a 100 ng/mL solution.
Chromatographic Isotope Effect
A critical advantage of 13C labeling over Deuterium (2H) is the absence of the "Chromatographic Isotope Effect." Deuterated compounds often elute slightly earlier than their unlabeled counterparts on C18 columns due to weaker hydrophobic interactions.[1] This separation exposes the IS to different matrix suppression zones than the analyte.[1]
-
Topiramate-13C6: Co-elutes exactly with Topiramate.[1]
-
Result: Perfect compensation for matrix effects and ionization suppression.[1]
Part 3: Visualization of Analytical Workflow
The following diagram illustrates the validated workflow for processing plasma samples using Topiramate-13C6, highlighting the critical "Co-Elution" phase that ensures data integrity.
Caption: Workflow for Topiramate quantification. Note the critical co-elution of 13C6-IS and Analyte in the LC stage.
Part 4: Validated Experimental Protocols
Stock Solution Preparation
-
Weighing: Accurately weigh 1.0 mg of Topiramate-13C6 into a glass vial. Note: Static electricity can be an issue; use an anti-static gun if available.
-
Dissolution: Add 1.0 mL of Methanol (LC-MS grade) to yield a 1.0 mg/mL (1000 µg/mL) master stock.
-
Storage: Aliquot into amber glass vials. Store at -20°C . Stable for >12 months.
-
Working Solution: Dilute the master stock with 50:50 Methanol:Water to reach a working concentration of 500 ng/mL . Prepare fresh weekly.
Sample Extraction (Protein Precipitation)
This method is preferred over Liquid-Liquid Extraction (LLE) for high-throughput clinical labs.[1]
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Topiramate-13C6 Working Solution (500 ng/mL). Vortex gently.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile.
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Dilution (Optional): If the peak shape is poor, dilute the supernatant 1:1 with 10mM Ammonium Acetate buffer before injection to match the mobile phase.
LC-MS/MS Conditions
-
Column: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adj. to 8.5 with Ammonium Hydroxide).[1] Alkaline pH enhances negative mode ionization.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 49849443, Topiramate-13C6. Retrieved from [Link][1]
-
Shimadzu Chemistry & Diagnostics. (n.d.).[1] [13C6]-Topiramate Product Specifications and MSDS. Retrieved from [Link]
-
Park, J. H., et al. (2008).[1] Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers. Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. (2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis(1,3)dioxolo(4,5-b:4',5'-d)pyran-3a-yl)methyl sulfamate | C12H21NO8S | CID 5514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uspharmacist.com [uspharmacist.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
